(Z)-2,3-dichloro-3-(2-chlorobenzylthio)-N-(6-methoxypyridin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DICHLORO-3-((2-CHLOROBENZYL)SULFANYL)-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including chlorinated aromatic rings, a sulfanyl group, and a pyridinyl moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DICHLORO-3-((2-CHLOROBENZYL)SULFANYL)-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with chlorinating agents.
Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.
Attachment of the pyridinyl moiety: This could be done via coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridinyl precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the chlorinated aromatic rings or the acrylamide moiety.
Substitution: The chlorinated aromatic rings are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often screened for biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly if it shows promising biological activity.
Industry
Specialty Chemicals: It could be used in the production of specialty chemicals or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-N-(6-methoxy-3-pyridinyl)acrylamide: Lacks the sulfanyl group.
3-((2-Chlorobenzyl)sulfanyl)-N-(6-methoxy-3-pyridinyl)acrylamide: Lacks the dichloro substitution on the acrylamide moiety.
Uniqueness
The presence of both the chlorinated aromatic rings and the sulfanyl group in 2,3-DICHLORO-3-((2-CHLOROBENZYL)SULFANYL)-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H13Cl3N2O2S |
---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2,3-dichloro-3-[(2-chlorophenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl3N2O2S/c1-23-13-7-6-11(8-20-13)21-16(22)14(18)15(19)24-9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
UCQIGRAAQLUNDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.